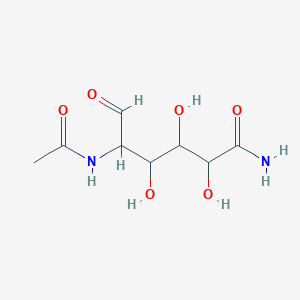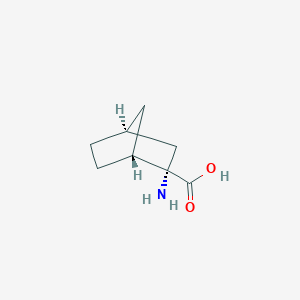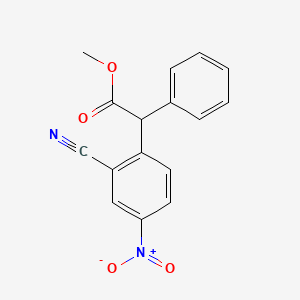
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated compound known for its unique blend of reactivity and stability. It is a clear, colorless liquid with a molecular weight of 536.18 g/mol and a CAS number of 1980034-08-9 . This compound is used in various chemical applications due to its exceptional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of 3-fluoropropanol with 1H,1H,9H-perfluorononyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or other separation techniques to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Substituted fluoropropyl derivatives.
Scientific Research Applications
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate exerts its effects involves its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in drug delivery, the compound’s stability and reactivity allow it to interact with biological membranes and release active pharmaceutical ingredients in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropropyl 1H,1H,9H-perfluorononyl ether
- 3-Fluoropropyl 1H,1H,9H-perfluorononyl ester
- 3-Fluoropropyl 1H,1H,9H-perfluorononyl amide
Uniqueness
Compared to similar compounds, 3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate stands out due to its unique combination of reactivity and stability. This makes it particularly useful in applications requiring both properties, such as in the synthesis of complex organic molecules and in drug delivery systems.
Properties
Molecular Formula |
C13H9F17O3 |
|---|---|
Molecular Weight |
536.18 g/mol |
IUPAC Name |
3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C13H9F17O3/c14-2-1-3-32-6(31)33-4-7(17,18)9(21,22)11(25,26)13(29,30)12(27,28)10(23,24)8(19,20)5(15)16/h5H,1-4H2 |
InChI Key |
FBYVZNMDDMCVTO-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)
![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)


![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)

